molecular formula C7H6F3NO B14844945 6-(2,2,2-Trifluoroethyl)pyridin-3-OL

6-(2,2,2-Trifluoroethyl)pyridin-3-OL

Cat. No.: B14844945
M. Wt: 177.12 g/mol
InChI Key: ROTDKNSQHNOSCY-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethyl)pyridin-3-OL is a pyridine derivative featuring a hydroxyl group at the 3-position and a 2,2,2-trifluoroethyl substituent at the 6-position of the aromatic ring. The trifluoroethyl group (-CH2CF3) imparts strong electron-withdrawing effects due to the electronegativity of fluorine, while the hydroxyl group contributes to hydrogen bonding and polarity.

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

6-(2,2,2-trifluoroethyl)pyridin-3-ol

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)3-5-1-2-6(12)4-11-5/h1-2,4,12H,3H2

InChI Key

ROTDKNSQHNOSCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethyl)pyridin-3-OL typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method is the reaction of 2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. For example, the reaction of 2,3,6-trifluoropyridine with methanol in the presence of sodium methoxide can yield 3,6-difluoro-2-methoxypyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethyl)pyridin-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can lead to the formation of various substituted pyridines .

Scientific Research Applications

6-(2,2,2-Trifluoroethyl)pyridin-3-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethyl)pyridin-3-OL involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Comparisons

The following compounds share functional or positional similarities with 6-(2,2,2-Trifluoroethyl)pyridin-3-OL:

Compound Name Substituent (Position) Molecular Formula Key Structural Features Inferred Properties
6-(Trifluoromethyl)pyridin-3-ol -CF3 (6) C6H4F3NO Trifluoromethyl group (strongly electron-withdrawing) High polarity, moderate lipophilicity, potential metabolic stability
6-(Cyclopropylmethoxy)pyridin-3-ol -OCH2C3H5 (6) C9H11NO2 Ether-linked cyclopropyl group (electron-donating via oxygen) Increased lipophilicity, conformational flexibility
2-Chloro-6-iodo-5-methylpyridin-3-ol -Cl (2), -I (6), -CH3 (5) C6H4ClINO Halogens (electron-withdrawing), methyl group High molecular weight, halogen reactivity (e.g., nucleophilic substitution)
3-Iodo-5-(trifluoromethyl)pyridin-2-ol -I (3), -CF3 (5) C6H3F3INO Mixed halogen/CF3 substituents Steric hindrance, potential for cross-coupling reactions

Key Observations:

Electron-Withdrawing Effects :

  • The trifluoroethyl group in the target compound is bulkier and more electron-withdrawing than the trifluoromethyl group in 6-(Trifluoromethyl)pyridin-3-ol . This may enhance steric hindrance and reduce metabolic degradation.
  • Halogenated analogs (e.g., 2-Chloro-6-iodo-5-methylpyridin-3-ol ) exhibit stronger electronic effects but lack the hydrophobic trifluoroethyl chain.

Lipophilicity :

  • The trifluoroethyl group likely increases logP compared to the trifluoromethyl group due to the additional CH2 spacer. This property is intermediate between the highly lipophilic cyclopropylmethoxy derivative and polar halogenated analogs .

Reactivity :

  • Unlike halogenated pyridines (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-ol ), the target compound’s trifluoroethyl group is less prone to substitution reactions, favoring stability in acidic or basic conditions.

Notes on Limitations

  • The provided evidence lacks direct data for This compound , necessitating extrapolation from analogs.
  • Experimental validation is required to confirm inferred properties such as solubility, stability, and biological activity.

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